molecular formula C9H14O3 B6180786 octahydrocyclopenta[b]pyran-2-carboxylic acid CAS No. 2613387-89-4

octahydrocyclopenta[b]pyran-2-carboxylic acid

Cat. No.: B6180786
CAS No.: 2613387-89-4
M. Wt: 170.2
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Description

Octahydrocyclopenta[b]pyran-2-carboxylic acid is a chemical compound with the molecular formula C9H14O3 It is a derivative of cyclopenta[b]pyran, a bicyclic compound featuring a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydrocyclopenta[b]pyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of dihydroxy acids or their derivatives using cyclization agents such as sulfuric acid or polyphosphoric acid.

Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale chemical reactions involving the use of catalysts to improve yield and efficiency. The choice of catalysts and reaction conditions can vary depending on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions: Octahydrocyclopenta[b]pyran-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, octahydrocyclopenta[b]pyran-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules or as a tool in studying biological processes.

Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities that could be beneficial in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which octahydrocyclopenta[b]pyran-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Tetrahydropyran-2-carboxylic acid

  • Cyclopenta[b]pyran derivatives

  • Other bicyclic carboxylic acids

Uniqueness: Octahydrocyclopenta[b]pyran-2-carboxylic acid is unique due to its specific structural features, such as the octahydrocyclopenta[b]pyran ring system. This structure imparts distinct chemical and physical properties compared to similar compounds, making it suitable for specialized applications.

Properties

CAS No.

2613387-89-4

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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